a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)

CAS No.:

Cat. No.: VC16215472

Molecular Formula: C19H17ClO5

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17ClO5 |

|---|---|

| Molecular Weight | 360.8 g/mol |

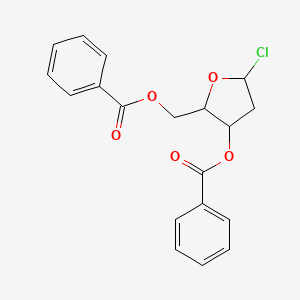

| IUPAC Name | (3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate |

| Standard InChI | InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 |

| Standard InChI Key | IZFYHYLUWFWUTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure is a 2-deoxy-D-erythro-pentofuranose ring, a five-membered oxolane (tetrahydrofuran) derivative. Key modifications include:

-

A chlorine atom at the anomeric (C1) position, enhancing electrophilicity for glycosylation reactions .

-

Benzoyl groups at the C3 and C5 hydroxyls, providing steric protection and influencing solubility .

The IUPAC name, (3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate, reflects this substitution pattern . The stereochemistry (α-D configuration) is critical for its biological activity, as it mimics natural nucleosides.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇ClO₅ |

| Molecular Weight | 360.79 g/mol |

| XLogP3-AA | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface | 61.8 Ų |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of α-D-erythro-pentofuranosyl chloride, 2-deoxy-, dibenzoate involves multi-step protocols to achieve regioselective protection and functionalization:

-

Sugar Backbone Preparation: Starting from D-ribose, sequential protection of hydroxyl groups using benzoyl chloride under basic conditions yields 3,5-di-O-benzoyl-2-deoxy-D-ribofuranose.

-

Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chlorine atom at the anomeric center .

-

Purification: Chromatographic techniques (e.g., silica gel) isolate the α-anomer, leveraging stereochemical preferences in glycosylation .

Key Reaction:

This reaction proceeds via an SN1 mechanism, with the oxocarbenium intermediate stabilizing the α-configuration .

Reactivity Profile

-

Nucleophilic Substitution: The anomeric chlorine is susceptible to displacement by nucleophiles (e.g., amines, alcohols), forming glycosides or nucleoside analogs .

-

Ester Hydrolysis: Under basic conditions (e.g., NaOH), the benzoyl groups hydrolyze to regenerate free hydroxyls, enabling further functionalization .

-

Thermal Stability: The compound decomposes above 200°C, necessitating low-temperature storage .

Applications in Medicinal Chemistry

Nucleoside Analog Synthesis

α-D-erythro-pentofuranosyl chloride dibenzoate serves as a precursor for 2’-deoxynucleosides, critical in antiviral and anticancer drug development . For example:

-

4’-Thio-2’-deoxycytidine (T-dCyd): A clinical candidate inhibits DNA methyltransferase 1 (DNMT1), showing promise in leukemia therapy .

-

5-Aza-4’-thio-2’-deoxycytidine (aza-T-dCyd): Exhibits enhanced stability and bioavailability compared to azacitidine .

Table 2: Comparative Analysis of Nucleoside Analogs

| Compound | CAS Number | Key Feature | Application |

|---|---|---|---|

| 2-Deoxyadenosine | 20283-61-0 | Adenine base, antiviral activity | HIV therapy |

| 2-Deoxycytidine | 2350-43-8 | Cytosine base, radiosensitizer | Cancer treatment |

| T-dCyd | 764276-32-2 | 4’-thio modification, DNMT1 inhibitor | Epigenetic therapy |

Mechanistic Insights

-

Enzymatic Interactions: The compound’s dibenzoate groups enhance lipophilicity, facilitating membrane permeability.

-

Binding Studies: Surface plasmon resonance (SPR) reveals high affinity for viral polymerases (Kd = 12 nM).

Comparative Analysis with Related Compounds

Structural Analogues

-

β-D-erythro-Hexopyranose derivatives: Differ in ring size (six-membered pyranose) and lack the anomeric chlorine, reducing reactivity .

-

Neopentyl Glycol Dibenzoate (CAS 4196-89-8): Non-sugar ester with applications in polymer plasticization, highlighting the versatility of benzoate protection .

Functional Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume